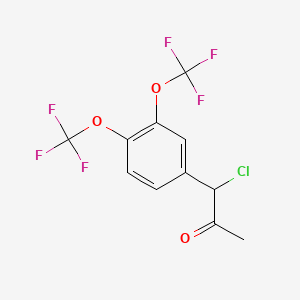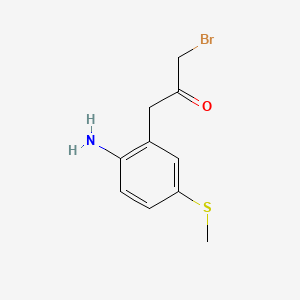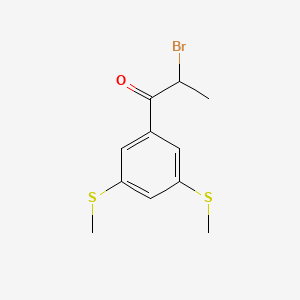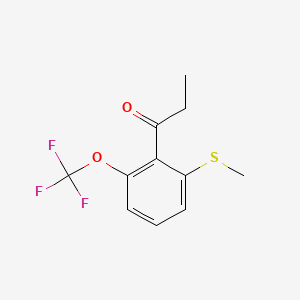
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes two trifluoromethyl groups, a difluoromethoxy group, and a nitro group attached to a benzene ring, which contributes to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can influence the compound’s electronic properties, enhancing its reactivity with specific enzymes or receptors. The nitro group can participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Used to prepare stabilizing counterions for electrophilic organic and organometallic cations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: Used in the synthesis of covalent organic frameworks with improved properties.
Uniqueness
1,3-Bis(trifluoromethyl)-4-(difluoromethoxy)-2-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on a single aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H3F8NO3 |
|---|---|
Peso molecular |
325.11 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-4-2-1-3(8(12,13)14)6(18(19)20)5(4)9(15,16)17/h1-2,7H |
Clave InChI |
OPDKBLUQYBNZRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)


![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)








